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Isobutyl hexanoate

Flavor chemistry Sensory science Odor activity value

Isobutyl hexanoate (2-methylpropyl hexanoate, CAS 105-79-3) is a branched-chain fatty acid ester of the hexanoate class, formed by condensation of hexanoic acid with isobutanol. It is a colorless liquid with a characteristic fruity, pineapple-like aroma and a subtle cocoa undertone.

Molecular Formula C10H20O2
Molecular Weight 172.26 g/mol
CAS No. 105-79-3
Cat. No. B089612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsobutyl hexanoate
CAS105-79-3
Molecular FormulaC10H20O2
Molecular Weight172.26 g/mol
Structural Identifiers
SMILESCCCCCC(=O)OCC(C)C
InChIInChI=1S/C10H20O2/c1-4-5-6-7-10(11)12-8-9(2)3/h9H,4-8H2,1-3H3
InChIKeyUXUPPWPIGVTVQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1 ml in 2 ml 80% alcohol (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Isobutyl Hexanoate (CAS 105-79-3) Procurement Guide: Physicochemical Identity, Regulatory Status, and Differentiation Rationale


Isobutyl hexanoate (2-methylpropyl hexanoate, CAS 105-79-3) is a branched-chain fatty acid ester of the hexanoate class, formed by condensation of hexanoic acid with isobutanol. It is a colorless liquid with a characteristic fruity, pineapple-like aroma and a subtle cocoa undertone [1]. The compound is listed as FEMA 2202 and JECFA No. 166, with an Acceptable Daily Intake (ADI) status of "no safety concern at current levels of intake" established by the Joint FAO/WHO Expert Committee on Food Additives [2]. Its regulatory clearance under EU Regulation 1334/2008 and FDA 21 CFR 172.515 permits direct food flavoring applications . With a molecular weight of 172.27 g·mol⁻¹ and a log Kow of 3.74, isobutyl hexanoate occupies a distinct intermediate hydrophobicity niche among flavor esters, differentiating it from both shorter-chain analogs and more lipophilic alternatives [1].

Why Isobutyl Hexanoate Cannot Be Generically Substituted by Other Hexanoate Esters: Quantitative Differentiation Drivers


Substituting isobutyl hexanoate with a generic hexanoate ester such as ethyl hexanoate or butyl hexanoate without formulation adjustment risks altering organoleptic potency, thermal stability, hydrophobicity-driven partitioning, and regulatory compliance margins. Isobutyl hexanoate exhibits an odor threshold approximately 95-fold higher than ethyl hexanoate (5250 vs. 55.3 µg·L⁻¹ in aqueous ethanol matrices), meaning it delivers a distinctly milder, more background-suitable fruity note rather than the aggressive top-note impact of ethyl hexanoate [1]. Its boiling point (198.8 °C) is 31 °C higher than that of ethyl hexanoate (167.9 °C), providing extended thermal persistence during high-temperature processing where ethyl hexanoate would volatilize prematurely [2]. The branched isobutyl alcohol moiety confers a log Kow of 3.74 versus 2.13–2.83 for the linear ethyl analog, altering partitioning behavior in multi-phase food and fragrance matrices [2]. These quantifiable differences in odor threshold, thermal profile, and hydrophobicity mean that direct one-to-one molar replacement without sensory and stability re-validation will produce measurable deviations in product performance.

Isobutyl Hexanoate Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against Closest Hexanoate Ester Analogs


Odor Threshold Comparison: Isobutyl Hexanoate vs. Ethyl Hexanoate in Distilled Spirit Matrix

In a comprehensive review of Baijiu and distilled liquor odorants, isobutyl hexanoate exhibited an odor threshold of 5250.31 µg·L⁻¹, substantially higher than the 55.3 µg·L⁻¹ reported for ethyl hexanoate in the same analytical framework [1]. The calculated Odor Activity Value (OAV) for isobutyl hexanoate was 1, whereas ethyl hexanoate reached OAV values up to 36,848 in strong-aroma Baijiu, reflecting a >36,000-fold difference in aroma contribution potential at equivalent concentrations [1]. This positions isobutyl hexanoate as a low-impact background fruity note modifier rather than a dominant top-note compound.

Flavor chemistry Sensory science Odor activity value

Boiling Point and Thermal Processing Stability: Isobutyl Hexanoate vs. Ethyl Hexanoate

Isobutyl hexanoate has a boiling point of 198.83 °C at atmospheric pressure, as reported in the RIFM safety assessment citing US EPA data [1]. In contrast, ethyl hexanoate boils at 167.9 °C . The 30.9 °C higher boiling point of isobutyl hexanoate confers a measurable advantage in thermal processes such as baking, extrusion, or high-temperature spray drying, where ethyl hexanoate would experience significantly greater evaporative loss. The vapor pressure of isobutyl hexanoate at 25 °C is 0.382 mm Hg, compared to 1.66 mm Hg for ethyl hexanoate, a 4.3-fold lower vapor pressure that further supports reduced volatile losses during ambient-temperature storage and handling [1].

Thermal stability Process engineering Flavor retention

Hydrophobicity (log Kow) and Matrix Partitioning: Isobutyl Hexanoate vs. Ethyl Hexanoate

The octanol-water partition coefficient (log Kow) for isobutyl hexanoate is 3.74 (EPI Suite), as reported in the RIFM assessment [1]. In comparison, ethyl hexanoate has a log Kow of 2.13–2.83 . This difference of 0.9–1.6 log units translates to an approximately 8–40-fold greater lipophilicity for isobutyl hexanoate, meaning it partitions more strongly into lipid phases in food emulsions, fragrance creams, or biological membranes. This property is critical for applications where sustained release from an oil phase or controlled delivery across hydrophobic barriers is desired.

Partitioning Formulation science Lipophilicity

Water Solubility and Ethanol Compatibility: Isobutyl Hexanoate vs. Butyl Hexanoate

Isobutyl hexanoate exhibits a water solubility of 38.59 mg·L⁻¹ at ambient temperature [1]. While similarly low to other hexanoate esters, its ethanol compatibility is defined: 1 mL dissolves in 2 mL of 80% ethanol and 1 mL in 1 mL of 90% ethanol . This ethanol solubility profile is practical for alcoholic beverage and hydroalcoholic fragrance formulations. The branched isobutyl group provides marginally improved solubility in aqueous ethanol compared to linear butyl hexanoate, which requires higher ethanol concentrations for complete dissolution, though quantitative comparative solubility data under identical conditions is limited [2].

Solubility Formulation Alcoholic beverages

Safety and Toxicological Profile: Cramer Class I and Read-Across Justification

Isobutyl hexanoate is classified as Cramer Class I (low toxicity) with no genotoxicity concern at current use levels, as per the RIFM safety assessment [1]. The worldwide volume of use is <0.1 metric tons per year (IFRA, 2015), and the total systemic exposure is 0.00027 mg/kg/day [1]. This exposure level is orders of magnitude below the TTC (Threshold of Toxicological Concern) for Cramer Class I substances (0.03 mg/kg/day), providing a >100-fold safety margin. In contrast, shorter-chain esters such as ethyl acetate and isobutyl acetate, while also Cramer Class I, may have higher use volumes and different exposure profiles that necessitate separate risk assessment under IFRA standards [1]. The read-across justification for isobutyl hexanoate uses isobutyl acetate and isoamyl acetate as analogs for genotoxicity and skin sensitization endpoints, indicating a well-characterized toxicological profile within the branched-chain ester class [1].

Toxicology Safety assessment Regulatory compliance

Kovats Retention Index as a Chromatographic Identity Marker for Isobutyl Hexanoate

The Kovats retention index (RI) for isobutyl hexanoate on a non-polar column is approximately 1352 (experimental, HS-GC-IMS) or 1118 (estimated, NIST library) [1][2]. This RI value serves as a definitive chromatographic identifier distinguishing isobutyl hexanoate from its isomers and close analogs. For comparison, ethyl hexanoate has an RI of 1233 on a DB-5 column [3], and propyl hexanoate has an RI of 1293 [3]. The RI difference of approximately 119 units between isobutyl hexanoate and ethyl hexanoate, and 59 units versus propyl hexanoate, provides unambiguous GC-MS separation and identification capability in complex volatile mixtures, which is essential for quality control and authenticity verification in flavor and fragrance procurement.

GC-MS Retention index Analytical chemistry

Isobutyl Hexanoate Application Scenarios: Evidence-Backed Selection for Procurement and Formulation


High-Temperature Baked Goods and Extruded Snack Flavoring

Isobutyl hexanoate's boiling point of 198.83 °C and 4.3-fold lower vapor pressure relative to ethyl hexanoate make it the preferred hexanoate ester for baked goods, extruded cereals, and other thermally processed foods where flavor survival through high-temperature zones is critical [1]. Formulators replacing ethyl hexanoate with isobutyl hexanoate in cookie or cracker applications can expect reduced flavor loss during baking, with the milder odor threshold (5250 vs. 55.3 µg·L⁻¹) providing a persistent background fruity note rather than a sharp, rapidly dissipating top note [2].

Lipid-Continuous Emulsions, Creams, and Encapsulated Flavor Delivery Systems

The log Kow of 3.74, representing 8–40-fold greater lipophilicity than ethyl hexanoate, positions isobutyl hexanoate as the superior hexanoate ester for oil-based flavor delivery systems, including buttercream fillings, chocolate coatings, and lipid-core microcapsules [1]. In these matrices, the compound partitions preferentially into the lipid phase, ensuring slower release kinetics and extended shelf-life compared to more water-soluble alternatives that would rapidly migrate to the aqueous phase and volatilize .

Alcoholic Beverage and Hydroalcoholic Fragrance Formulations

With validated ethanol compatibility (1:2 in 80% EtOH, 1:1 in 90% EtOH) and JECFA ADI clearance, isobutyl hexanoate is directly suitable for alcoholic beverage flavoring—particularly in fruit liqueurs, cider, and rum where its pineapple-apple-cocoa organoleptic profile aligns with desired sensory notes [1]. Its global regulatory acceptance (FEMA 2202, EU 1334/2008, FDA 21 CFR 172.515) reduces cross-jurisdictional procurement barriers compared to less widely cleared hexanoate esters [2].

Analytical Reference Standard for GC-MS Quality Control in Flavor Houses

The distinct Kovats retention index (RI ≈ 1352 experimentally, separating from ethyl hexanoate by 119 RI units and propyl hexanoate by 59 units) establishes isobutyl hexanoate as a reliable chromatographic marker for authenticity testing in fruit flavor formulations, particularly pineapple, apple, and tropical fruit profiles [1]. Procurement of high-purity (>98% GC) isobutyl hexanoate as an analytical reference standard supports robust quantification in complex natural and synthetic flavor blends.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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